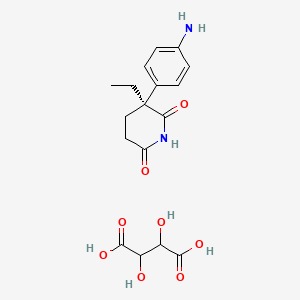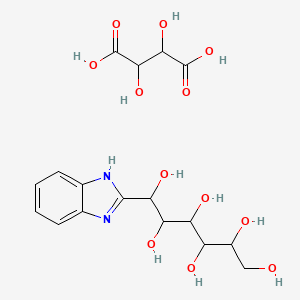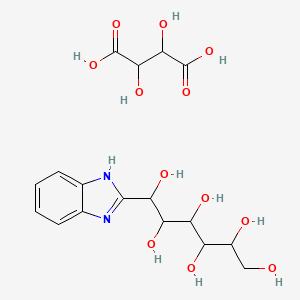
(R,S)-Nornicotine Bitartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,S)-Nornicotine Bitartrate is a chemical compound derived from nornicotine, an alkaloid found in tobacco It is a racemic mixture, meaning it contains equal amounts of both enantiomers (R and S forms) of nornicotine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-Nornicotine Bitartrate typically involves the extraction of nornicotine from tobacco followed by its reaction with tartaric acid to form the bitartrate salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Large-scale extraction of nornicotine from tobacco leaves
Purification: Purification of nornicotine to remove impurities
Reaction: Reaction with tartaric acid in large reactors
Crystallization: Crystallization of the bitartrate salt for further use
Análisis De Reacciones Químicas
Types of Reactions: (R,S)-Nornicotine Bitartrate undergoes various chemical reactions, including:
Oxidation: Conversion to nornicotine N-oxide using oxidizing agents like hydrogen peroxide
Reduction: Reduction to dihydronornicotine using reducing agents such as lithium aluminum hydride
Substitution: N-alkylation reactions to form N-substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, room temperature
Reduction: Lithium aluminum hydride, anhydrous ether, reflux
Substitution: Alkyl halides, base (e.g., sodium hydride), solvent (e.g., DMF), room temperature
Major Products:
Oxidation: Nornicotine N-oxide
Reduction: Dihydronornicotine
Substitution: N-alkylated nornicotine derivatives
Aplicaciones Científicas De Investigación
(R,S)-Nornicotine Bitartrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various alkaloid derivatives
Biology: Studied for its effects on nicotinic acetylcholine receptors
Medicine: Investigated for its potential use in smoking cessation therapies
Industry: Utilized in the production of nicotine replacement products
Mecanismo De Acción
The mechanism of action of (R,S)-Nornicotine Bitartrate involves its interaction with nicotinic acetylcholine receptors in the nervous system. It acts as an agonist, binding to these receptors and mimicking the effects of acetylcholine. This interaction leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine.
Comparación Con Compuestos Similares
Nicotine: The primary alkaloid in tobacco, structurally similar to nornicotine
Anabasine: Another tobacco alkaloid with similar pharmacological properties
Cotinine: A metabolite of nicotine, used as a biomarker for nicotine exposure
Comparison:
Uniqueness: (R,S)-Nornicotine Bitartrate is unique due to its racemic nature, containing both R and S enantiomers, which may result in different pharmacological effects compared to its individual enantiomers.
Pharmacological Properties: While nicotine is more potent in its effects on nicotinic receptors, this compound offers a different profile of receptor interaction, making it valuable for specific research applications.
Propiedades
Número CAS |
7249-98-1 |
|---|---|
Fórmula molecular |
C17H24N2O12 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H18N2O6.C4H6O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13;5-1(3(7)8)2(6)4(9)10/h1-4,8-12,16-21H,5H2,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
AZPBYZSNKVOUQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium (Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13724618.png)
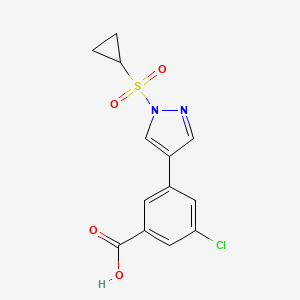
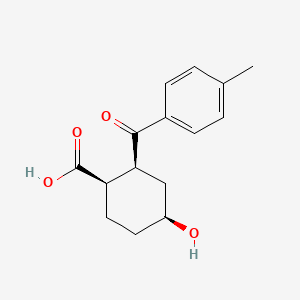
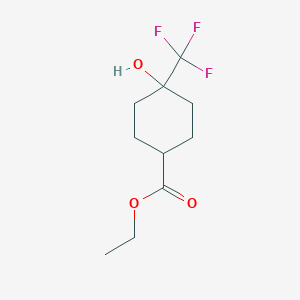
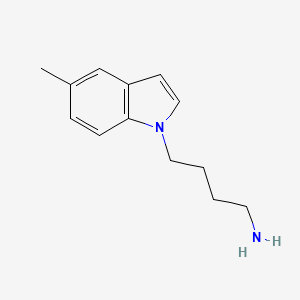
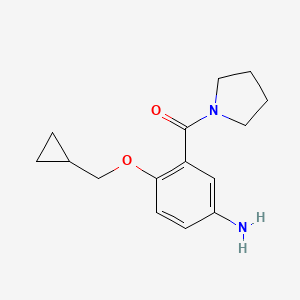
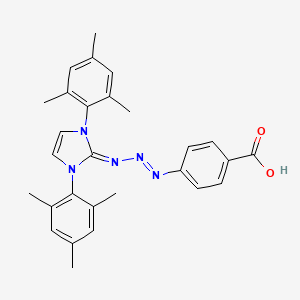
![1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B13724652.png)
![1-(4-Isopropylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724658.png)
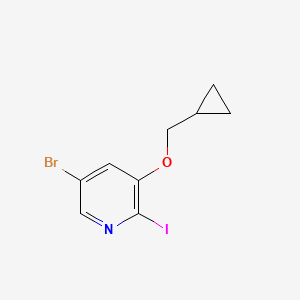
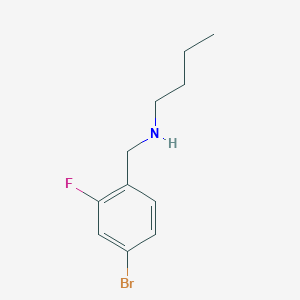
![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13724684.png)
